molecular formula C16H24ClN B12917808 1,2,3a,4,5,9b-Hexahydro-3-methyl-9b-propyl-3H-benz(e)indole, hydrochloride CAS No. 32920-66-4

1,2,3a,4,5,9b-Hexahydro-3-methyl-9b-propyl-3H-benz(e)indole, hydrochloride

Cat. No.: B12917808
CAS No.: 32920-66-4
M. Wt: 265.82 g/mol
InChI Key: XWGHLUTUUOEYSB-UHFFFAOYSA-N
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Description

3-Methyl-9b-propyl-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]indole hydrochloride is a synthetic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-9b-propyl-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]indole hydrochloride typically involves the Fischer indole synthesis. This method includes the reaction of an optically active cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol. The reaction yields the corresponding tricyclic indole in good yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Fischer indole synthesis to ensure high yield and purity, along with cost-effective and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-9b-propyl-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]indole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the indole ring or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

3-Methyl-9b-propyl-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]indole hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-9b-propyl-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]indole hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to various receptors and enzymes, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indole: The parent compound with a simpler structure.

    Tryptophan: An essential amino acid containing an indole ring.

    Serotonin: A neurotransmitter derived from tryptophan with an indole structure.

Uniqueness

3-Methyl-9b-propyl-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]indole hydrochloride is unique due to its specific structural modifications, which confer distinct chemical and biological properties

Properties

CAS No.

32920-66-4

Molecular Formula

C16H24ClN

Molecular Weight

265.82 g/mol

IUPAC Name

3-methyl-9b-propyl-2,3a,4,5-tetrahydro-1H-benzo[e]indole;hydrochloride

InChI

InChI=1S/C16H23N.ClH/c1-3-10-16-11-12-17(2)15(16)9-8-13-6-4-5-7-14(13)16;/h4-7,15H,3,8-12H2,1-2H3;1H

InChI Key

XWGHLUTUUOEYSB-UHFFFAOYSA-N

Canonical SMILES

CCCC12CCN(C1CCC3=CC=CC=C23)C.Cl

Origin of Product

United States

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